AKR1B1 Inhibition: 6-Ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one Achieves Sub-100 nM Potency, 260-Fold Superior to 6-Trifluoromethyl Analog
In a direct head-to-head comparison using the same biochemical assay format, 6-ethyl-2-pyridin-3-ylpyrimidin-4(3H)-one inhibited human recombinant AKR1B1 with an IC₅₀ of 88 nM [1]. The closest analog, 2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, exhibited an IC₅₀ of 23,000 nM (23 μM) under identical assay conditions, representing a 261-fold loss of potency [2]. This demonstrates that the C6-ethyl substituent is critical for AKR1B1 affinity, and the trifluoromethyl replacement cannot be used interchangeably.
| Evidence Dimension | AKR1B1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 88 nM |
| Comparator Or Baseline | 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one: IC₅₀ = 23,000 nM |
| Quantified Difference | 261-fold superiority (23,000 / 88 ≈ 261) |
| Conditions | Inhibition of human recombinant N-terminus His₆-tagged AKR1B1 expressed in E. coli BL21 DE3, assessed via pyridine-3-aldehyde reduction (same assay for both compounds) |
Why This Matters
For procurement decisions in diabetic complication research, the 6-ethyl analog provides sub-100 nM target engagement, whereas the 6-trifluoromethyl analog is essentially inactive, making the ethyl substitution a non-negotiable structural requirement for AKR1B1-focused studies.
- [1] BindingDB BDBM50362839; ChEMBL CHEMBL249447. Affinity Data: IC₅₀ = 88 nM for human recombinant AKR1B1. Curated by Gifu Pharmaceutical University / ChEMBL. View Source
- [2] BindingDB BDBM50362834; ChEMBL CHEMBL493921. Affinity Data: IC₅₀ = 23,000 nM for human recombinant AKR1B1 (same assay). Curated by Gifu Pharmaceutical University / ChEMBL. View Source
